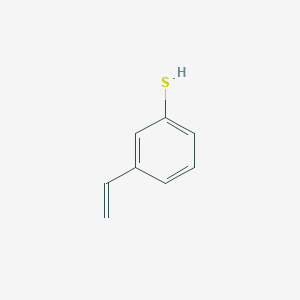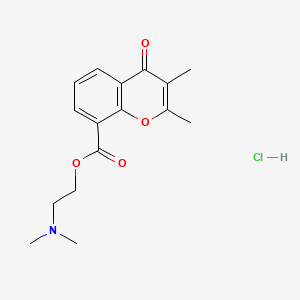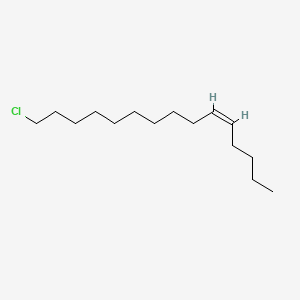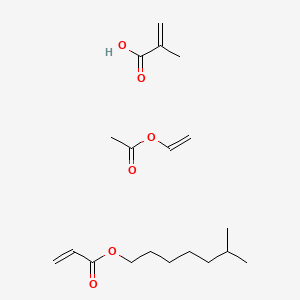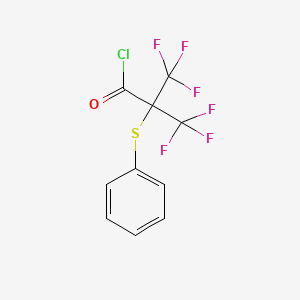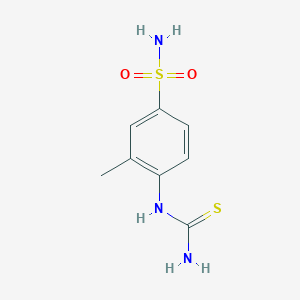![molecular formula C32H24Cl6O7 B14468224 Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 71519-80-7](/img/structure/B14468224.png)
Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-dicarbonyl chloride: , benzene-1,4-dicarbonyl chloride , carbonyl dichloride , and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol are organic compounds with significant applications in various fields of chemistry, biology, medicine, and industry. These compounds are known for their unique chemical properties and reactivity, making them valuable in synthetic chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Benzene-1,3-dicarbonyl chloride
-
Benzene-1,4-dicarbonyl chloride
-
Carbonyl dichloride
-
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Industrial Production Methods
Benzene-1,3-dicarbonyl chloride: and are produced on an industrial scale using the methods mentioned above, with careful control of reaction conditions to ensure high yields and purity.
Carbonyl dichloride: is produced in large quantities for use in the production of polycarbonates and other polymers.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: is produced in large quantities for use in the manufacture of polycarbonate plastics and epoxy resins.
Analyse Chemischer Reaktionen
Types of Reactions
-
Benzene-1,3-dicarbonyl chloride
-
Benzene-1,4-dicarbonyl chloride
-
Carbonyl dichloride
-
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Common Reagents and Conditions
Benzene-1,3-dicarbonyl chloride: Diazomethane, azides, hydrazines.
Benzene-1,4-dicarbonyl chloride: Amines, alcohols.
Carbonyl dichloride: Alcohols, water.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: Phenol, acetone, acid catalysts.
Major Products Formed
Benzene-1,3-dicarbonyl chloride: Diazo compounds, pyrazole derivatives.
Benzene-1,4-dicarbonyl chloride: Amides, esters.
Carbonyl dichloride: Carbonates, carbon dioxide, hydrochloric acid.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: Polycarbonates, epoxy resins.
Wissenschaftliche Forschungsanwendungen
Chemistry
Benzene-1,3-dicarbonyl chloride: and benzene-1,4-dicarbonyl chloride are used as intermediates in organic synthesis for the preparation of various heterocyclic compounds
Carbonyl dichloride: is used in the production of polycarbonates and other polymers.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: is used in the manufacture of polycarbonate plastics and epoxy resins.
Biology and Medicine
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: has been studied for its endocrine-disrupting effects and its impact on human health.
Industry
Benzene-1,3-dicarbonyl chloride: and benzene-1,4-dicarbonyl chloride are used in the production of high-performance polymers and aramid fibers.
Wirkmechanismus
Benzene-1,3-dicarbonyl chloride: and benzene-1,4-dicarbonyl chloride act as electrophiles in nucleophilic substitution reactions.
Carbonyl dichloride: reacts with nucleophiles to form carbonates and other derivatives.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: undergoes electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2-dicarbonyl chloride: Similar to benzene-1,3-dicarbonyl chloride but with different reactivity due to the position of the carbonyl groups.
Benzene-1,2-dicarbonyl chloride: Similar to benzene-1,4-dicarbonyl chloride but with different reactivity due to the position of the carbonyl groups.
Bisphenol S: Similar to 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol but with different reactivity due to the presence of a sulfone group.
Uniqueness
Benzene-1,3-dicarbonyl chloride: and benzene-1,4-dicarbonyl chloride are unique in their ability to form diazo and pyrazole derivatives
Carbonyl dichloride: is unique in its ability to form carbonates and other derivatives.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: is unique in its widespread use in the manufacture of polycarbonate plastics and epoxy resins.
Eigenschaften
CAS-Nummer |
71519-80-7 |
|---|---|
Molekularformel |
C32H24Cl6O7 |
Molekulargewicht |
733.2 g/mol |
IUPAC-Name |
benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.2C8H4Cl2O2.CCl2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;9-7(11)5-1-2-6(4-3-5)8(10)12;9-7(11)5-2-1-3-6(4-5)8(10)12;2-1(3)4/h3-10,16-17H,1-2H3;2*1-4H; |
InChI-Schlüssel |
ZRRHAFXFFUMGPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1C(=O)Cl)C(=O)Cl.C(=O)(Cl)Cl |
Verwandte CAS-Nummern |
71519-80-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


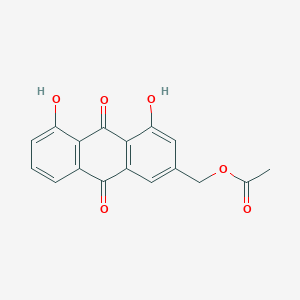
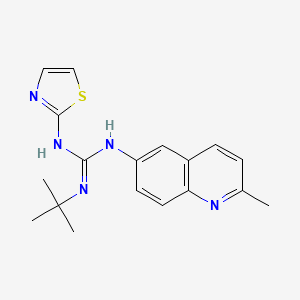
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)


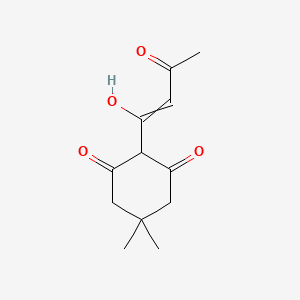
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
